molecular formula C23H30O5 B1246348 Spiro[2H-1-benzopyran-2,2'-bicyclo[3.1.1]heptane]-8-carboxaldehyde,3,4-dihydro-5,7-dihydroxy-6',6'-dimethyl-6-(3-methyl-1-oxobutyl)-,(1'R,2R,5'S)-

Spiro[2H-1-benzopyran-2,2'-bicyclo[3.1.1]heptane]-8-carboxaldehyde,3,4-dihydro-5,7-dihydroxy-6',6'-dimethyl-6-(3-methyl-1-oxobutyl)-,(1'R,2R,5'S)-

Cat. No. B1246348
M. Wt: 386.5 g/mol
InChI Key: XREJXBXJCWWRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[2H-1-benzopyran-2,2'-bicyclo[3.1.1]heptane]-8-carboxaldehyde,3,4-dihydro-5,7-dihydroxy-6',6'-dimethyl-6-(3-methyl-1-oxobutyl)-,(1'R,2R,5'S)- is a natural product found in Eucalyptus grandis with data available.

Scientific Research Applications

Stereoselective Synthesis

  • The spiro framework of natural products like Robustadials has been constructed in a homochiral form using a synthesis starting from 1 S -(−)-β-pinene, coupled to a substituted benzaldehyde through a Prins reaction and a diastereoselective Michael-type intramolecular addition (Majewski & Bantle, 1989).

Synthesis of Ring Systems

  • Synthesis methods have been developed for the spiro[γ-lactone-2,2′-bicyclo[2.2.1]heptane] ring system, showing the versatile nature of the compound's structural synthesis (Majewski & Bantle, 1992).

Formation of Spiro-2H-oxocines

  • Research has shown the production of spiro-2H-oxocines with a conjugated eight-membered ring and the connection of additional molecules to the 2H-oxocine ring, indicating the compound's utility in complex chemical formations (Babeshko et al., 1976).

Spiropyran Compounds

  • Spiropyran derivatives have been intercalated into clay interlayers, demonstrating their potential in molecular assemblies and exhibiting unique photochromic characteristics (Takagi, Kurematsu & Sawaki, 1995).

Synthesis and Structural Investigation

  • Photo-responsive spiropyran-based compounds have been synthesized and their structures investigated using NMR spectroscopy, showcasing the compound's applications in photochemistry (Moniruzzaman, Fernando & Bellamy, 2006).

Photochemical Studies

  • The reaction mechanism in the photochromism of spiropyran has been studied using nanosecond laser photolysis, providing insights into the primary processes in photoisomerization, crucial for understanding the compound's photochemical behavior (Kellmann et al., 1986).

properties

Product Name

Spiro[2H-1-benzopyran-2,2'-bicyclo[3.1.1]heptane]-8-carboxaldehyde,3,4-dihydro-5,7-dihydroxy-6',6'-dimethyl-6-(3-methyl-1-oxobutyl)-,(1'R,2R,5'S)-

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

IUPAC Name

5,7-dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde

InChI

InChI=1S/C23H30O5/c1-12(2)9-16(25)18-19(26)14-6-8-23(28-21(14)15(11-24)20(18)27)7-5-13-10-17(23)22(13,3)4/h11-13,17,26-27H,5-10H2,1-4H3

InChI Key

XREJXBXJCWWRFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C(C(=C2C(=C1O)CCC3(O2)CCC4CC3C4(C)C)C=O)O

synonyms

euglobal G3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[2H-1-benzopyran-2,2'-bicyclo[3.1.1]heptane]-8-carboxaldehyde,3,4-dihydro-5,7-dihydroxy-6',6'-dimethyl-6-(3-methyl-1-oxobutyl)-,(1'R,2R,5'S)-
Reactant of Route 2
Reactant of Route 2
Spiro[2H-1-benzopyran-2,2'-bicyclo[3.1.1]heptane]-8-carboxaldehyde,3,4-dihydro-5,7-dihydroxy-6',6'-dimethyl-6-(3-methyl-1-oxobutyl)-,(1'R,2R,5'S)-
Reactant of Route 3
Spiro[2H-1-benzopyran-2,2'-bicyclo[3.1.1]heptane]-8-carboxaldehyde,3,4-dihydro-5,7-dihydroxy-6',6'-dimethyl-6-(3-methyl-1-oxobutyl)-,(1'R,2R,5'S)-
Reactant of Route 4
Spiro[2H-1-benzopyran-2,2'-bicyclo[3.1.1]heptane]-8-carboxaldehyde,3,4-dihydro-5,7-dihydroxy-6',6'-dimethyl-6-(3-methyl-1-oxobutyl)-,(1'R,2R,5'S)-
Reactant of Route 5
Spiro[2H-1-benzopyran-2,2'-bicyclo[3.1.1]heptane]-8-carboxaldehyde,3,4-dihydro-5,7-dihydroxy-6',6'-dimethyl-6-(3-methyl-1-oxobutyl)-,(1'R,2R,5'S)-
Reactant of Route 6
Spiro[2H-1-benzopyran-2,2'-bicyclo[3.1.1]heptane]-8-carboxaldehyde,3,4-dihydro-5,7-dihydroxy-6',6'-dimethyl-6-(3-methyl-1-oxobutyl)-,(1'R,2R,5'S)-

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